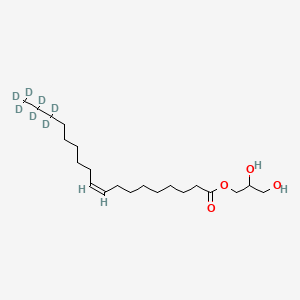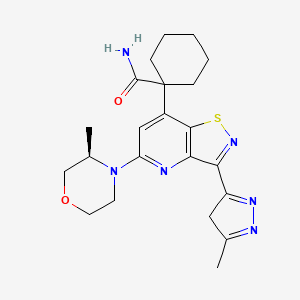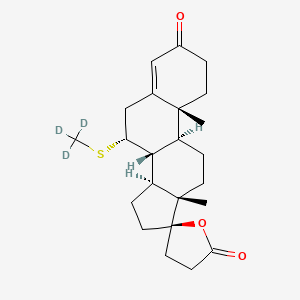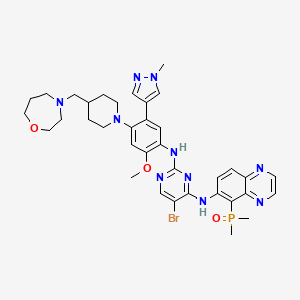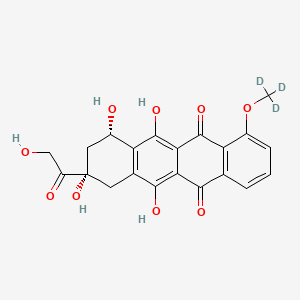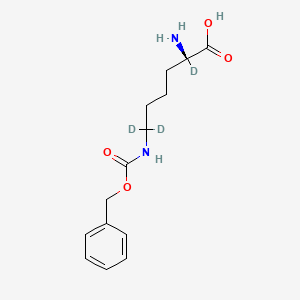
N-Boc-(p-aminobenzoyl)-L-glutamic Acid-d4 Dimethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-(p-aminobenzoyl)-L-glutamic acid dimethyl ester-d4 is a synthetic compound that belongs to the class of protected amino acids. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a p-aminobenzoyl moiety, and a deuterium-labeled dimethyl ester of L-glutamic acid. This compound is often used in peptide synthesis and other chemical research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(p-aminobenzoyl)-L-glutamic acid dimethyl ester-d4 typically involves multiple steps:
Protection of the Amino Group: The amino group of L-glutamic acid is protected using a tert-butoxycarbonyl (Boc) group.
Formation of the p-Aminobenzoyl Moiety: The p-aminobenzoyl group is introduced through an acylation reaction.
Esterification: The carboxyl groups of L-glutamic acid are esterified using methanol and a suitable catalyst to form the dimethyl ester.
Deuterium Labeling: Deuterium atoms are introduced through a specific labeling process, often involving deuterated reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and high-purity reagents. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-aminobenzoyl moiety.
Reduction: Reduction reactions can target the ester groups or the p-aminobenzoyl moiety.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group or the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the p-aminobenzoyl moiety.
Reduction: Reduced forms of the ester groups or the p-aminobenzoyl moiety.
Substitution: Substituted derivatives at the Boc-protected amino group or ester groups.
Wissenschaftliche Forschungsanwendungen
N-Boc-(p-aminobenzoyl)-L-glutamic acid dimethyl ester-d4 is used in various scientific research applications:
Chemistry: As a building block in peptide synthesis and other organic synthesis reactions.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Boc-(p-aminobenzoyl)-L-glutamic acid dimethyl ester-d4 involves its reactivity as a protected amino acid derivative. The Boc group provides stability during synthesis, while the p-aminobenzoyl moiety and ester groups allow for further functionalization. The deuterium labeling can be used in studies involving isotopic tracing and mass spectrometry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-L-glutamic acid dimethyl ester: Lacks the p-aminobenzoyl moiety and deuterium labeling.
N-Boc-(p-aminobenzoyl)-L-glutamic acid: Lacks the dimethyl ester groups.
N-Boc-(p-aminobenzoyl)-L-glutamic acid methyl ester: Contains only one ester group.
Uniqueness
N-Boc-(p-aminobenzoyl)-L-glutamic acid dimethyl ester-d4 is unique due to its combination of a Boc-protected amino group, a p-aminobenzoyl moiety, dimethyl ester groups, and deuterium labeling. This combination provides versatility in synthetic applications and allows for detailed studies using isotopic tracing.
Eigenschaften
Molekularformel |
C19H26N2O7 |
|---|---|
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
dimethyl (2S)-2-[[2,3,5,6-tetradeuterio-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C19H26N2O7/c1-19(2,3)28-18(25)20-13-8-6-12(7-9-13)16(23)21-14(17(24)27-5)10-11-15(22)26-4/h6-9,14H,10-11H2,1-5H3,(H,20,25)(H,21,23)/t14-/m0/s1/i6D,7D,8D,9D |
InChI-Schlüssel |
MPUPFJWBQKFIEQ-DKKXCOCSSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)OC)C(=O)OC)[2H])[2H])NC(=O)OC(C)(C)C)[2H] |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NC(CCC(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


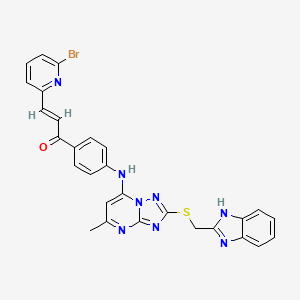

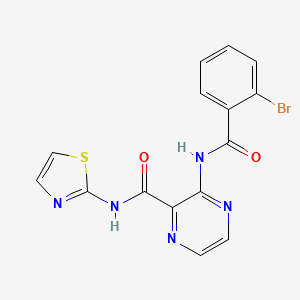
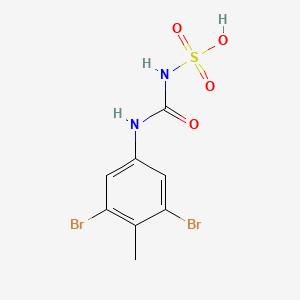
![(2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12413266.png)
